molecular formula C14H13NO B1287672 3-(4-Ethylbenzoyl)pyridine CAS No. 61780-06-1

3-(4-Ethylbenzoyl)pyridine

Cat. No.: B1287672
CAS No.: 61780-06-1
M. Wt: 211.26 g/mol
InChI Key: CAVOJUVKQYRYSQ-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzoyl)pyridine is a chemical compound that belongs to the class of aryl ketones. The compound has a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol .

Scientific Research Applications

3-(4-Ethylbenzoyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzoyl)pyridine typically involves the reaction of 4-ethylbenzoyl chloride with pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenyl-pyridin-4-methanone: Similar structure but lacks the ethyl group on the phenyl ring.

    (4-Methyl-pyridin-2-yl)-phenyl-methanone: Contains a methyl group instead of an ethyl group.

    (4-Dibromomethyl-phenyl)-phenyl-methanone: Contains bromine atoms instead of an ethyl group.

Uniqueness

3-(4-Ethylbenzoyl)pyridine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-ethylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-11-5-7-12(8-6-11)14(16)13-4-3-9-15-10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVOJUVKQYRYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603891
Record name (4-Ethylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61780-06-1
Record name (4-Ethylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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